molecular formula C16H16O2 B13984115 1-Propanone, 3-methoxy-1,3-diphenyl- CAS No. 89524-37-8

1-Propanone, 3-methoxy-1,3-diphenyl-

Cat. No.: B13984115
CAS No.: 89524-37-8
M. Wt: 240.30 g/mol
InChI Key: AVZUDRKDFJPJMF-UHFFFAOYSA-N
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Description

3-METHOXY-3-PHENYLPROPIOPHENONE is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol . It is a derivative of propiophenone, featuring a methoxy group and a phenyl group attached to the propiophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-METHOXY-3-PHENYLPROPIOPHENONE involves the reaction of benzyl alcohol with 3-methoxyacetophenone . Another method includes the preparation of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride, followed by a reaction with propionitrile . These methods are advantageous due to their simplicity and high yield.

Industrial Production Methods: Industrial production of 3-METHOXY-3-PHENYLPROPIOPHENONE typically involves the preparation of 3-methoxybenzoic acid, followed by the synthesis of 3-methoxybenzoyl chloride and 3-methoxybenzamide. The final step involves the preparation of 3-methoxybenzonitrile, which is then converted to 3-METHOXY-3-PHENYLPROPIOPHENONE . This process is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-METHOXY-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in coupling reactions and photoisomerization .

Common Reagents and Conditions: Common reagents used in the reactions of 3-METHOXY-3-PHENYLPROPIOPHENONE include alkaline hydrogen peroxide for epoxidation and acidic hydrolysis for the formation of racemates . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure high yields and purity.

Major Products Formed: The major products formed from the reactions of 3-METHOXY-3-PHENYLPROPIOPHENONE include various epoxides, racemates, and hydroxypropiophenones . These products are valuable intermediates in the synthesis of more complex organic compounds.

Scientific Research Applications

3-METHOXY-3-PHENYLPROPIOPHENONE is used in a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds. In biology, it is used to study the effects of various chemical modifications on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXY-3-PHENYLPROPIOPHENONE involves its interaction with specific molecular targets and pathways. It can undergo stereoselective β-addition reactions via unstable epoxide intermediates, which are crucial for its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-METHOXY-3-PHENYLPROPIOPHENONE include 4’-METHOXY-3-PHENYLPROPIOPHENONE, 3,3-DIPHENYLPROPIOPHENONE, and 2-PHENYLPROPIOPHENONE .

Uniqueness: 3-METHOXY-3-PHENYLPROPIOPHENONE is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methoxy and phenyl groups contribute to its distinct reactivity and interaction with molecular targets, setting it apart from other similar compounds .

Properties

CAS No.

89524-37-8

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methoxy-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-18-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3

InChI Key

AVZUDRKDFJPJMF-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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